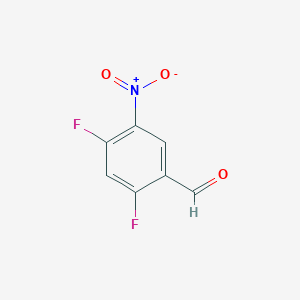

2,4-Difluoro-5-nitrobenzaldehyde

Description

The exact mass of the compound 2,4-Difluoro-5-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Difluoro-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFFDMRGDWUXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127228-77-7 | |

| Record name | 2,4-Difluoro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,4-Difluoro-5-nitrobenzaldehyde: A Key Intermediate in Synthetic and Medicinal Chemistry

Abstract: This document provides an in-depth technical overview of 2,4-Difluoro-5-nitrobenzaldehyde, a critical building block in modern organic synthesis and drug discovery. We will explore its fundamental chemical properties, logical synthetic pathways, and significant applications, particularly its role as a precursor to complex heterocyclic scaffolds. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into its handling, characterization, and strategic utilization in multi-step synthesis.

Chemical Identity and Physicochemical Properties

2,4-Difluoro-5-nitrobenzaldehyde is an aromatic aldehyde functionalized with two fluorine atoms and a nitro group. This specific substitution pattern creates a unique electronic environment, rendering the molecule an important and versatile intermediate for further chemical transformations. The strong electron-withdrawing nature of the fluorine atoms and the nitro group significantly influences the reactivity of both the aromatic ring and the aldehyde moiety.

Key physicochemical data and identifiers for this compound are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂NO₃ | [1] |

| Molecular Weight | 187.10 g/mol | [1][2] |

| CAS Number | 127228-77-7 | [1] |

| IUPAC Name | 2,4-difluoro-5-nitrobenzaldehyde | N/A |

| SMILES | O=CC1=CC(=O)=C(F)C=C1F | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 2,4-Difluoro-5-nitrobenzaldehyde is typically achieved via electrophilic aromatic substitution, specifically the nitration of a 2,4-difluorobenzaldehyde precursor. The choice of this pathway is governed by the directing effects of the substituents on the aromatic ring.

Causality of the Synthetic Route: The aldehyde group is a meta-directing deactivator, while the fluorine atoms are ortho-, para-directing deactivators. In the 2,4-difluorobenzaldehyde starting material, the C5 position is ortho to the C4-fluoro group and meta to both the C1-aldehyde and the C2-fluoro group. The powerful ortho-, para- directing influence of the fluorine at C4, combined with the deactivating meta-directing effect of the aldehyde, strongly favors the introduction of the nitro group at the C5 position. This regioselectivity is a key consideration for achieving a high yield of the desired isomer.

A generalized workflow for this synthesis is depicted below.

Caption: Generalized workflow for the synthesis of 2,4-Difluoro-5-nitrobenzaldehyde.

Applications in Medicinal Chemistry and Drug Development

Nitrobenzaldehydes are foundational intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[3][4] The specific arrangement of functional groups in 2,4-Difluoro-5-nitrobenzaldehyde makes it a valuable precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in FDA-approved drugs.[5][6]

The primary roles of this compound in drug development include:

-

Scaffold for Heterocycle Synthesis: The aldehyde group provides a reactive handle for condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These intermediates can then undergo intramolecular cyclization to yield a diverse array of heterocyclic systems.

-

Modulation of Physicochemical Properties: The presence of two fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity of the final drug molecule through favorable electrostatic interactions.

-

Precursor to Amino Derivatives: The nitro group can be readily reduced to an amine, which provides a nucleophilic site for further functionalization, such as amide bond formation or substitution reactions, enabling the assembly of more complex drug candidates.

The strategic utility of this aldehyde as a synthetic intermediate is illustrated in the following logical diagram.

Caption: Application of the aldehyde as a versatile building block in drug discovery.

Spectroscopic and Analytical Characterization

Verification of the identity and purity of 2,4-Difluoro-5-nitrobenzaldehyde is critical. The following table summarizes the expected data from standard analytical techniques. Researchers should always acquire their own data for newly synthesized or purchased batches to validate the material.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aldehydic proton (downfield, ~10 ppm) and aromatic protons, with coupling patterns consistent with the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon (~185-195 ppm), aromatic carbons (showing C-F coupling), and carbons attached to the nitro and fluoro groups. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. |

| IR Spectroscopy | Characteristic peaks for C=O (aldehyde, ~1700 cm⁻¹), C-NO₂ (asymmetric stretch, ~1530 cm⁻¹; symmetric stretch, ~1350 cm⁻¹), and C-F stretches (~1200-1100 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the exact mass of C₇H₃F₂NO₃ (187.0081). |

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that proper handling and safety protocols are non-negotiable. 2,4-Difluoro-5-nitrobenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Information: [1]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements (Selected):

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Representative Experimental Protocol: Synthesis of an N-Benzyl Imine Derivative

This protocol describes a standard, self-validating procedure for a condensation reaction, demonstrating the utility of the aldehyde's carbonyl group. The progress can be easily monitored by Thin Layer Chromatography (TLC), and the product can be characterized by standard spectroscopic methods.

Objective: To synthesize (E)-N-benzyl-1-(2,4-difluoro-5-nitrophenyl)methanimine.

Materials:

-

2,4-Difluoro-5-nitrobenzaldehyde (1.0 eq)

-

Benzylamine (1.05 eq)

-

Ethanol (or Methanol), anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

TLC plates (silica gel) and appropriate eluent (e.g., 20% Ethyl Acetate in Hexane)

Step-by-Step Methodology:

-

Reaction Setup: To a 50 mL round-bottom flask, add 2,4-Difluoro-5-nitrobenzaldehyde (e.g., 1.87 g, 10 mmol).

-

Solvent Addition: Dissolve the aldehyde in 20 mL of anhydrous ethanol with magnetic stirring.

-

Reagent Addition: Add benzylamine (e.g., 1.12 g, 10.5 mmol) dropwise to the stirred solution at room temperature. A color change or slight warming may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting aldehyde by TLC every 30 minutes. The formation of the less polar imine product should be visible as a new spot with a higher Rf value.

-

Self-Validation Insight: The disappearance of the aldehyde spot on TLC provides a clear endpoint for the reaction, ensuring the process is not terminated prematurely or run unnecessarily long.

-

-

Reaction Completion & Workup: Once the aldehyde is consumed (typically 1-3 hours), add anhydrous magnesium sulfate to the mixture to remove any water formed during the reaction.

-

Purification: Filter off the magnesium sulfate and wash the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure to yield the crude imine product.

-

Final Product: The product can be further purified by recrystallization or column chromatography if necessary. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

Conclusion

2,4-Difluoro-5-nitrobenzaldehyde is a high-value chemical intermediate with a unique combination of functional groups that enable a wide range of synthetic transformations. Its strategic importance in the construction of fluorinated, nitrogen-containing heterocyclic compounds solidifies its role in modern drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, allows researchers to effectively leverage this versatile building block in their synthetic endeavors.

References

-

PubChem. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Difluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 4-Nitrobenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-difluoro-5-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Carl ROTH. (2024). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

Sources

- 1. 127228-77-7|2,4-Difluoro-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 4,5-Difluoro-2-nitrobenzaldehyde | C7H3F2NO3 | CID 19957297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. oiccpress.com [oiccpress.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Difluoro-5-nitrobenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-Difluoro-5-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of this complex aromatic compound through a detailed interpretation of its NMR spectra. The analysis is grounded in established principles of NMR spectroscopy and supported by comparative data from analogous structures.

Introduction

2,4-Difluoro-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, often serving as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. The precise arrangement of its functional groups—an aldehyde, two fluorine atoms, and a nitro group—on the benzene ring gives rise to a unique electronic environment, which is reflected in its NMR spectra. Accurate interpretation of these spectra is paramount for structural verification and for understanding the reactivity of the molecule. This guide provides a predictive analysis of the ¹H and ¹³C NMR spectra, offering a baseline for researchers working with this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2,4-Difluoro-5-nitrobenzaldehyde is predicted to exhibit three distinct signals: two in the aromatic region corresponding to the two protons on the benzene ring, and one at a higher chemical shift corresponding to the aldehydic proton. The predicted chemical shifts and coupling constants are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~ 7.8 - 8.2 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |

| H-6 | ~ 8.5 - 8.9 | Doublet of Doublets (dd) | ³J(H-F) ≈ 5-7, ⁴J(H-H) ≈ 2-3 |

| Aldehyde-H | ~ 10.2 - 10.5 | Singlet (or very fine multiplet) | - |

Interpretation of the Predicted ¹H NMR Spectrum

The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents. The aldehyde (-CHO), nitro (-NO₂), and fluorine (-F) groups are all electron-withdrawing, which deshields the aromatic protons, causing them to resonate at higher chemical shifts compared to benzene (δ 7.36 ppm).

-

H-6: This proton is situated between two strongly electron-withdrawing groups: the nitro group at C-5 and the aldehyde group at C-1. This cumulative deshielding effect is expected to shift its resonance significantly downfield, likely in the range of 8.5 - 8.9 ppm. It will appear as a doublet of doublets due to coupling with the fluorine at C-4 (³J H-F) and a smaller meta-coupling with H-3 (⁴J H-H).

-

H-3: This proton is ortho to a fluorine atom at C-4 and para to the nitro group at C-5. The electron-withdrawing nature of these substituents will also cause a downfield shift, though less pronounced than for H-6. Its predicted chemical shift is in the region of 7.8 - 8.2 ppm. The signal will be a doublet of doublets due to coupling with the adjacent fluorine at C-4 (³J H-F) and meta-coupling to H-6 (⁴J H-H).

-

Aldehyde-H: The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the range of 10.2 - 10.5 ppm.[1] Any coupling to the aromatic protons would be very small and likely not resolved.

The following diagram illustrates the predicted coupling interactions for the aromatic protons:

Caption: A generalized workflow for NMR-based structural analysis.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 2,4-Difluoro-5-nitrobenzaldehyde provide a detailed electronic and structural snapshot of the molecule. The strong electron-withdrawing nature of the fluoro and nitro substituents leads to a significant downfield shift of all proton and carbon signals. The presence of fluorine introduces characteristic C-F and H-F coupling patterns that are invaluable for unambiguous signal assignment. This guide serves as a foundational resource for the spectroscopic characterization of 2,4-Difluoro-5-nitrobenzaldehyde and will aid researchers in their synthetic and analytical endeavors.

References

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the FTIR Spectrum Analysis of 2,4-Difluoro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the Fourier-Transform Infrared (FTIR) spectrum analysis of 2,4-Difluoro-5-nitrobenzaldehyde. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the principles and expert insights necessary for accurate spectral interpretation and application in research and development.

Introduction: The Significance of Vibrational Spectroscopy for 2,4-Difluoro-5-nitrobenzaldehyde

2,4-Difluoro-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay of the electron-withdrawing nitro group and halogen substituents on the benzaldehyde core, make it a valuable building block for novel compounds.

FTIR spectroscopy is an indispensable, non-destructive analytical technique that provides a molecular fingerprint of a compound. By probing the vibrational modes of its constituent functional groups, FTIR analysis allows for:

-

Structural Elucidation: Confirming the presence of key functional groups (aldehyde, nitro, C-F bonds, and the aromatic ring).

-

Purity Assessment: Identifying impurities or reaction byproducts.

-

Reaction Monitoring: Tracking the progress of chemical transformations involving this molecule.

This guide will delve into the theoretical and practical aspects of obtaining and interpreting the FTIR spectrum of 2,4-Difluoro-5-nitrobenzaldehyde, drawing upon established spectroscopic principles and comparative data from related substituted benzaldehydes.

Experimental Methodology: Acquiring a High-Quality FTIR Spectrum

The acquisition of a clean, reproducible FTIR spectrum is paramount for accurate analysis. The following section details a robust protocol for the analysis of solid 2,4-Difluoro-5-nitrobenzaldehyde.

Sample Preparation: The Potassium Bromide (KBr) Pellet Method

For solid samples, the KBr pellet technique is a widely used method that minimizes spectral interference.[1][2]

Protocol:

-

Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the 2,4-Difluoro-5-nitrobenzaldehyde sample.[1]

-

Mixing: Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the ground sample. KBr is transparent in the mid-infrared region.[1]

-

Homogenization: Gently mix the sample and KBr to ensure a uniform distribution.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

-

Analysis: Carefully place the KBr pellet into the sample holder of the FTIR spectrometer.[1]

Causality: The objective of this method is to disperse the analyte molecules within an IR-transparent matrix, thereby reducing scattering of the infrared beam and producing a high-quality spectrum.

Instrumental Parameters

For optimal results, the following instrumental parameters are recommended:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Spectral Range: 4000-400 cm⁻¹[3]

-

Resolution: 4 cm⁻¹

-

Scans: Co-addition of 64 scans to improve the signal-to-noise ratio.[4]

-

Background: A background spectrum of air should be collected under the same conditions before running the sample.[4]

Experimental Workflow Diagram

Caption: Logical flow for interpreting the FTIR spectrum.

Trustworthiness and Self-Validation

The predictive analysis presented here is grounded in the well-established principles of vibrational spectroscopy and supported by extensive literature on analogous compounds. To ensure the trustworthiness of an experimental result, the following self-validating steps should be incorporated:

-

Reproducibility: The experiment should be repeated to ensure the consistency of the obtained spectrum.

-

Comparison with Analogs: The obtained spectrum should be compared with the spectra of structurally similar compounds, such as 2-nitrobenzaldehyde, 4-nitrobenzaldehyde, and other difluorinated aromatic compounds. The expected shifts in vibrational frequencies due to the specific substitution pattern should be rationalized.

-

Theoretical Calculations: For the highest level of confidence, Density Functional Theory (DFT) calculations can be performed to compute the theoretical vibrational frequencies of 2,4-Difluoro-5-nitrobenzaldehyde. [3][5]The calculated spectrum can then be compared with the experimental data to provide a detailed and validated assignment of the observed bands.

Conclusion

The FTIR spectrum of 2,4-Difluoro-5-nitrobenzaldehyde is rich with information that is crucial for its identification, purity assessment, and the study of its chemical behavior. A thorough understanding of the characteristic vibrational modes of the aldehyde, nitro, and fluoro functional groups, in conjunction with the aromatic ring vibrations, allows for a detailed and accurate interpretation of its spectrum. By following the robust experimental protocol and the principles of spectral interpretation outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize FTIR spectroscopy as a powerful analytical tool in their work with this important molecule.

References

-

Kalaichelvan, S., et al. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics. Available at: [Link]

-

Badawi, H. M., et al. (2009). Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde. PubMed. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde. NIST WebBook. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure, vibrational spectra and DFT simulations of 2-fluoro-4-bromobenzaldehyde. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Download Scientific Diagram. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

PubChem. (n.d.). 4,5-Difluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2019). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Available at: [Link]

-

ResearchGate. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Request PDF. Available at: [Link]

-

MDPI. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Download Scientific Diagram. Available at: [Link]

-

Journal of Molecular Structure. (2001). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Available at: [Link]

-

Royal Society of Chemistry. (2015). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Available at: [Link]

-

ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

National Institutes of Health. (2012). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. PMC. Available at: [Link]

-

National Institutes of Health. (2020). Cavity frequency-dependent theory for vibrational polariton chemistry. PMC. Available at: [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Difluoro-5-nitrobenzaldehyde, a key intermediate in medicinal chemistry and organic synthesis. This document, authored for an audience of researchers, scientists, and drug development professionals, offers a detailed analysis of the compound's characteristics, including its melting and boiling points, spectroscopic signature, and synthetic pathways. By synthesizing theoretical calculations with data from analogous compounds, this guide aims to provide a robust resource for the effective utilization of this versatile molecule.

Introduction: The Significance of Fluorinated Nitroaromatics

2,4-Difluoro-5-nitrobenzaldehyde belongs to a class of fluorinated nitroaromatic compounds that are of significant interest in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can dramatically alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The nitro group, a strong electron-withdrawing moiety, and the aldehyde functionality, a versatile reactive handle, further contribute to the compound's utility as a building block for a diverse range of complex molecular architectures.

This guide will delve into the specific properties of 2,4-Difluoro-5-nitrobenzaldehyde, providing a critical analysis of its known and predicted characteristics to facilitate its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physical properties of a compound is paramount for its effective use in synthesis and purification. While experimental data for 2,4-Difluoro-5-nitrobenzaldehyde is not extensively reported in the literature, a combination of computational predictions and comparative analysis with structurally related compounds allows for a reliable estimation of its key physical parameters.

Molecular Structure and Core Data

The foundational attributes of 2,4-Difluoro-5-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂NO₃ | [1] |

| Molecular Weight | 187.10 g/mol | [1] |

| IUPAC Name | 2,4-difluoro-5-nitrobenzaldehyde | [1] |

| CAS Number | 127228-77-7 | [2] |

| Canonical SMILES | C1=C(C(=CC(=C1[O-])F)F)C=O | PubChemLite[3] |

| InChI Key | MMFFDMRGDWUXDH-UHFFFAOYSA-N | PubChemLite[3] |

digraph "2_4_Difluoro_5_nitrobenzaldehyde" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of 2,4-Difluoro-5-nitrobenzaldehyde", pad="0.5"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1 [label="H"]; F1 [label="F"]; F2 [label="F"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; H2 [label="H"]; H3 [label="H"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

C1 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- H1 [label=""];

C2 -- F1 [label=""]; C4 -- F2 [label=""];

C5 -- N1 [label=""]; N1 -- O2 [label="=[+]"]; N1 -- O3 [label="--[-]"];

C3 -- H2 [label=""]; C6 -- H3 [label=""];

{rank=same; C1 C2 C3 C4 C5 C6}; }

Figure 1: Chemical structure of 2,4-Difluoro-5-nitrobenzaldehyde.

Melting and Boiling Points: An Estimation-Based Approach

Melting Point:

The melting point of a solid is influenced by factors such as molecular symmetry, intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding), and crystal packing efficiency.

For comparison, consider the experimentally determined melting point of the related compound, 2-fluoro-5-nitrobenzaldehyde , which is reported to be in the range of 57-60 °C . The addition of a second fluorine atom at the 4-position in 2,4-Difluoro-5-nitrobenzaldehyde is expected to increase the molecular weight and potentially alter the crystal lattice structure. The increased polarity due to the additional C-F bond could lead to stronger dipole-dipole interactions, which would generally favor a higher melting point. Therefore, it is reasonable to predict that the melting point of 2,4-Difluoro-5-nitrobenzaldehyde will be slightly higher than that of its monofluorinated counterpart.

Boiling Point:

The boiling point is primarily determined by the strength of intermolecular forces. As with the melting point, the introduction of a second fluorine atom increases the molecular weight and polarity of the molecule. This enhancement in intermolecular forces would suggest a higher boiling point compared to 2-fluoro-5-nitrobenzaldehyde.

Table of Comparative Physical Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluoro-5-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | 57-60 | Not Reported |

| 2,4-Difluoro-5-nitrobenzaldehyde | C₇H₃F₂NO₃ | 187.10 | Estimated: > 60 | Estimated: Higher than monofluorinated analog |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106 | 216.3 |

It is crucial to note that these are estimations and should be confirmed by experimental determination.

Synthesis and Purification

The synthesis of 2,4-Difluoro-5-nitrobenzaldehyde can be approached through several synthetic routes, primarily involving the nitration of a difluorobenzaldehyde precursor or the formylation of a difluoronitrobenzene derivative.

Proposed Synthetic Pathway: Nitration of 2,4-Difluorobenzaldehyde

A common and effective method for the synthesis of nitroaromatic compounds is the direct nitration of the corresponding aromatic precursor.

Figure 2: Proposed synthetic pathway for 2,4-Difluoro-5-nitrobenzaldehyde via nitration.

Experimental Protocol (Adapted from related syntheses):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,4-difluorobenzaldehyde. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of 2,4-difluorobenzaldehyde, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,4-Difluoro-5-nitrobenzaldehyde.

Causality behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of by-products.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Recrystallization: This purification technique is based on the principle that the solubility of a compound increases with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solution.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 2,4-Difluoro-5-nitrobenzaldehyde are not widely published, its spectroscopic characteristics can be predicted based on its functional groups and the analysis of similar structures.[4]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm). The coupling patterns of the aromatic protons will be influenced by both fluorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehydic carbon will be the most downfield signal (typically δ 185-195 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbons directly attached to the fluorine atoms showing characteristic splitting due to C-F coupling.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C=O stretch (aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

-

N-O stretch (nitro group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C-H stretch (aromatic and aldehyde): Bands around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.10 g/mol ). Fragmentation patterns are expected to involve the loss of the nitro group (NO₂), the formyl group (CHO), and potentially fluorine atoms.

Safety and Handling

As a nitroaromatic compound, 2,4-Difluoro-5-nitrobenzaldehyde should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, related compounds such as 2-fluoro-5-nitrobenzaldehyde are classified as irritants to the skin, eyes, and respiratory system.[5] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2,4-Difluoro-5-nitrobenzaldehyde is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its physical and chemical properties. While experimental determination of its melting and boiling points is still required for a complete profile, the estimations and synthetic protocols outlined herein offer a solid foundation for researchers and scientists working with this compound. The detailed analysis of its predicted spectroscopic data will further aid in its characterization and quality control. As research into fluorinated compounds continues to expand, a thorough understanding of key building blocks like 2,4-Difluoro-5-nitrobenzaldehyde will be increasingly vital for the development of novel and innovative chemical entities.

References

-

PubChem. 2-Fluoro-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4-Dihydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4,5-Difluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2,4-difluoro-5-nitrobenzaldehyde (C7H3F2NO3). [Link]

-

Organic Syntheses. o-NITROBENZALDEHYDE. [Link]

- Google Patents. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.

-

ResearchGate. FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. [Link]

-

NIST WebBook. Benzaldehyde, 4-nitro-. [Link]

-

ATB. 4-Nitrobenzaldehyde. [Link]

-

NIST WebBook. 5-Hydroxy-2-nitrobenzaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 2-nitro-. [Link]

-

Riddhi Siddhi Industries. para nitro benzaldehyde Supplier in Ankleshwar,Trader,in Gujarat. [Link]

Sources

- 1. 4,5-Difluoro-2-nitrobenzaldehyde | C7H3F2NO3 | CID 19957297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 127228-77-7|2,4-Difluoro-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 2,4-difluoro-5-nitrobenzaldehyde (C7H3F2NO3) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Fluoro-5-nitrobenzaldehyde | C7H4FNO3 | CID 2734770 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2,4-Difluoro-5-nitrobenzaldehyde

Abstract

2,4-Difluoro-5-nitrobenzaldehyde is a pivotal chemical intermediate whose synthetic utility is dominated by the reactivity of its aldehyde functionality. The aromatic ring is heavily substituted with three potent electron-withdrawing groups: two fluoro substituents at positions 2 and 4, and a nitro group at position 5. This electronic arrangement profoundly enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the aldehyde's reactivity, grounded in the principles of physical organic chemistry. We will explore the electronic effects governing its behavior, detail key chemical transformations with mechanistic insights, and provide field-proven experimental protocols for its application in synthesis.

The Electronic Landscape: Understanding the Heightened Reactivity

The reactivity of an aromatic aldehyde is fundamentally dictated by the electronic nature of the substituents on the benzene ring.[1] In the case of 2,4-Difluoro-5-nitrobenzaldehyde, the aldehyde group is influenced by the synergistic electron-withdrawing effects of two fluorine atoms and a nitro group.

-

Inductive Effect (-I): Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. The nitro group also possesses a powerful -I effect.

-

Mesomeric Effect (-M): The nitro group at the meta position relative to the aldehyde (position 5) and the fluorine at the ortho position (position 2) strongly withdraw electron density through resonance. This delocalization of electrons further depletes the electron density of the ring and, consequently, the carbonyl carbon.

This combination of strong -I and -M effects creates a significant partial positive charge (δ+) on the carbonyl carbon, making it an exceptionally strong electrophile.[1][2] Compared to unsubstituted benzaldehyde, 2,4-Difluoro-5-nitrobenzaldehyde is significantly more reactive towards nucleophiles.[3] This enhanced reactivity is the cornerstone of its utility as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4]

Caption: Electronic influence of substituents on aldehyde reactivity.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in 2,4-Difluoro-5-nitrobenzaldehyde makes it a versatile substrate for a range of crucial organic transformations.

Nucleophilic Addition: The Fundamental Reaction

The archetypal reaction of any aldehyde is nucleophilic addition.[5] A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5] This intermediate is then typically protonated to yield an alcohol.[5] The presence of strong electron-withdrawing groups accelerates this process significantly compared to less substituted benzaldehydes.[2][3]

Caption: General mechanism of nucleophilic addition.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, diethyl malonate) to a carbonyl group, followed by dehydration.[6] The high electrophilicity of 2,4-Difluoro-5-nitrobenzaldehyde makes it an excellent substrate for this reaction, often proceeding under mild conditions to form an α,β-unsaturated product.[7]

Field-Proven Protocol: Synthesis of 2-((2,4-Difluoro-5-nitrophenyl)methylene)malononitrile

-

Setup: In a 50 mL round-bottom flask, combine 2,4-Difluoro-5-nitrobenzaldehyde (1.0 mmol, 187.1 mg) and malononitrile (1.1 mmol, 72.7 mg).

-

Solvent Addition: Add 5 mL of ethanol, followed by a catalytic amount of piperidine (2-3 drops).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the desired product.

Caption: Workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones by reacting them with a phosphonium ylide (Wittig reagent).[8][9] The reaction proceeds via a betaine or oxaphosphetane intermediate, which collapses to form the alkene and a phosphine oxide byproduct.[10] The electrophilic nature of 2,4-Difluoro-5-nitrobenzaldehyde facilitates the initial nucleophilic attack by the ylide.

Field-Proven Protocol: Synthesis of 1-(2,4-Difluoro-5-nitrostyryl)benzene

-

Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in 10 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 mmol) dropwise. Stir for 30 minutes at 0 °C; the formation of the ylide is indicated by a color change (typically to orange or deep red).

-

Reaction with Aldehyde: Dissolve 2,4-Difluoro-5-nitrobenzaldehyde (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.[11]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[11]

-

Workup: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl).[12]

-

Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alkene.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[13][14] The process involves the reaction of an aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[13] The first step, imine formation, is a nucleophilic addition-elimination reaction that is highly efficient with an activated aldehyde like 2,4-Difluoro-5-nitrobenzaldehyde.

Field-Proven Protocol: Synthesis of N-Benzyl-1-(2,4-difluoro-5-nitrophenyl)methanamine

-

Setup: In a round-bottom flask, dissolve 2,4-Difluoro-5-nitrobenzaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in 15 mL of methanol.

-

Imine Formation: Add 3Å molecular sieves or a catalytic amount of acetic acid to promote imine formation. Stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 10 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Quench the reaction by carefully adding 10 mL of water. Remove the methanol under reduced pressure.

-

Extraction & Isolation: Extract the aqueous residue with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude amine product via column chromatography.

Caption: Two-stage mechanism of reductive amination.

Spectroscopic Characterization Profile

While a dedicated high-resolution spectrum for 2,4-Difluoro-5-nitrobenzaldehyde requires experimental acquisition, its key spectroscopic features can be reliably predicted based on the analysis of similar structures.[2][15]

| Spectroscopic Data Summary | |

| Technique | Expected Observations |

| ¹H NMR | Aldehydic Proton (CHO): A singlet significantly downfield, expected around δ 10.0-10.5 ppm.[15]Aromatic Protons: Two doublets or doublet of doublets in the δ 7.5-9.0 ppm range, showing coupling to each other and to the fluorine atoms. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.[15]Aromatic Carbons: Signals in the δ 110-150 ppm range. Carbons directly bonded to fluorine will show large C-F coupling constants. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.[2]NO₂ Stretches: Two strong bands, one asymmetric (~1530 cm⁻¹) and one symmetric (~1350 cm⁻¹).[2][15]C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₇H₃F₂NO₃ = 187.11 g/mol ). |

Conclusion

The aldehyde group in 2,4-Difluoro-5-nitrobenzaldehyde exhibits a reactivity profile dominated by the powerful electron-withdrawing nature of its aromatic substituents. This heightened electrophilicity makes it an exceptionally valuable and versatile building block for a multitude of organic transformations, including nucleophilic additions, condensations, olefinations, and reductive aminations. The predictable and robust reactivity, coupled with the synthetic handles provided by the fluoro and nitro groups, solidifies its importance as a key intermediate for researchers and professionals in drug development and materials science. The protocols and mechanistic insights provided in this guide serve as a practical framework for leveraging the unique chemical properties of this important synthetic intermediate.

References

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.

- BenchChem. (n.d.). The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.

- Clark, J. (n.d.). Addition-Elimination Reactions of Aldehydes and Ketones. Chemguide.

- ResearchGate. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde.

- CDN Science. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide.

- Academia.edu. (n.d.). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives.

- MDPI. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling.

- Chad's Prep. (2021). Introduction to Nucleophilic Addition of Ketones and Aldehydes.

- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.

- LibreTexts Chemistry. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.

- Wikipedia. (n.d.). Knoevenagel condensation.

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

- LibreTexts Chemistry. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.

- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- BenchChem. (n.d.). Application Notes and Protocols for the Knoevenagel Condensation of 4-Nitrobenzaldehyde and Malononitrile.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Chem-Impex. (n.d.). 4-Fluoro-2-nitro-benzaldehyde.

- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

- LibreTexts Chemistry. (2023). Wittig Reaction.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Strategic Utility of 2,4-Difluoro-5-nitrobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 2,4-Difluoro-5-nitrobenzaldehyde has emerged as a highly valuable and versatile building block, offering a unique combination of reactive functional groups that can be orchestrated to construct complex molecular architectures. The presence of an aldehyde for diverse condensation and coupling reactions, coupled with two activatable fluorine atoms for nucleophilic aromatic substitution (SNAr), and a nitro group that can be readily transformed into other functionalities, provides medicinal chemists with a powerful tool for scaffold diversification and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the applications of 2,4-Difluoro-5-nitrobenzaldehyde in medicinal chemistry. We will delve into its role in the synthesis of key therapeutic classes, including kinase and PARP inhibitors, and provide detailed, field-proven protocols for its key transformations.

Chemical Profile and Strategic Advantages

The utility of 2,4-Difluoro-5-nitrobenzaldehyde stems from the interplay of its constituent functional groups. The electron-withdrawing nature of the nitro group significantly activates the phenyl ring towards nucleophilic attack, rendering the fluorine atoms at positions 2 and 4 susceptible to displacement. This electronic arrangement is pivotal for the construction of diaryl ether and amino-aryl linkages, which are common motifs in many biologically active molecules.[1] Furthermore, the aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[2][3]

The strategic placement of the fluorine atoms also offers inherent advantages in drug design. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby favorably impacting the overall druglikeness of a molecule.[4]

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors represent a cornerstone of modern oncology and immunology. The 2,4-difluoro-5-nitrophenyl scaffold is a recurring motif in a number of potent kinase inhibitors, where it often serves as a key recognition element for the hinge region of the kinase domain.

Workflow for Kinase Inhibitor Synthesis

The general strategy for constructing kinase inhibitors using 2,4-Difluoro-5-nitrobenzaldehyde involves a sequential SNAr reaction followed by modification of the aldehyde and nitro group.

Caption: Synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of a 4-Anilino-quinoline Kinase Inhibitor Precursor

This protocol details the initial SNAr reaction, a critical step in the synthesis of many kinase inhibitors.

Materials:

-

2,4-Difluoro-5-nitrobenzaldehyde

-

4-Aminophenol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-aminophenol (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2,4-Difluoro-5-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[6] The 2,4-difluoro-5-nitrophenyl moiety is a key pharmacophore in several PARP inhibitors, where it contributes to potent and selective inhibition.

Synthetic Strategy for PARP Inhibitors

The synthesis of PARP inhibitors often involves the construction of a phthalazinone or a similar heterocyclic core. 2,4-Difluoro-5-nitrobenzaldehyde can serve as a precursor to the substituted phenyl ring that is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme.[6]

Caption: Synthetic pathway for PARP inhibitors.

Protocol 2: Oxidation of 2,4-Difluoro-5-nitrobenzaldehyde to the Corresponding Benzoic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid, a common transformation in the synthesis of PARP inhibitors.

Materials:

-

2,4-Difluoro-5-nitrobenzaldehyde

-

Potassium Permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium Bisulfite (NaHSO₃)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 2,4-Difluoro-5-nitrobenzaldehyde (1.0 equivalent) in acetone.

-

Slowly add a solution of potassium permanganate (1.5 equivalents) in water to the reaction mixture while maintaining the temperature below 30 °C.

-

Stir the reaction at room temperature until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Add sodium bisulfite to the filtrate to quench any remaining permanganate.

-

Acidify the solution with concentrated HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,4-difluoro-5-nitrobenzoic acid.

Synthesis of Heterocyclic Scaffolds

The aldehyde functionality of 2,4-Difluoro-5-nitrobenzaldehyde provides a gateway to a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[7]

Protocol 3: Synthesis of a Dihydropyrimidine Derivative via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones, which are known to exhibit a range of biological activities.

Materials:

-

2,4-Difluoro-5-nitrobenzaldehyde

-

Ethyl Acetoacetate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, combine 2,4-Difluoro-5-nitrobenzaldehyde (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and urea (1.5 equivalents) in ethanol.

-

Add a catalytic amount of concentrated HCl.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the dihydropyrimidinone derivative.

Quantitative Data Summary

While specific yield and activity data for compounds derived directly from 2,4-Difluoro-5-nitrobenzaldehyde are not extensively published, the following table provides representative data for analogous compounds, highlighting the potential of this building block.

| Compound Class | Representative Target | IC₅₀ (nM) | Reference |

| Kinase Inhibitor | VEGFR-2 | <10 | [2] |

| PARP Inhibitor | PARP-1 | <50 | [6] |

Conclusion

2,4-Difluoro-5-nitrobenzaldehyde is a powerful and versatile building block in medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this valuable starting material in their quest for novel therapeutic agents. The strategic incorporation of the 2,4-difluoro-5-nitrophenyl moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles, making it a key component in the modern medicinal chemist's toolbox.

References

- Pasdar, H. (2024).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19957297, 4,5-Difluoro-2-nitrobenzaldehyde. Retrieved January 23, 2026 from [Link].

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activ

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.

- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.

- Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.

- Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.

- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.

- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Applic

- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.

- Synthesis of biologically active heterocyclic compounds

- Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

- Synthesis and characterization of 4-nitro benzaldehyde with ZnO-based nanoparticles for biomedical applic

- 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. Semantic Scholar.

- III. Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University.

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl

- Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the n

- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Deriv

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. researchgate.net [researchgate.net]

- 3. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 4. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oiccpress.com [oiccpress.com]

Application Notes and Protocols for the Wittig Reaction of 2,4-Difluoro-5-nitrobenzaldehyde

Introduction: The Strategic Importance of the Wittig Reaction in Complex Aromatic Scaffolds

The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds, transforming carbonyl compounds into alkenes.[1][2] Discovered by Georg Wittig in 1954, this reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][3] Its significance lies in the high degree of regioselectivity, ensuring the precise placement of the newly formed double bond.[4] This is particularly crucial when dealing with highly functionalized and electronically complex substrates such as 2,4-Difluoro-5-nitrobenzaldehyde.

The presence of two strongly electron-withdrawing fluorine atoms and a nitro group on the benzaldehyde ring system renders 2,4-Difluoro-5-nitrobenzaldehyde a highly electron-deficient substrate. This electronic nature significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphorus ylide.[5] Consequently, the Wittig reaction with this substrate is often facile and can proceed under mild conditions. However, the electronic and steric factors also influence the stereochemical outcome of the reaction, necessitating a careful selection of reagents and reaction parameters to achieve the desired alkene isomer.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Wittig reaction with 2,4-Difluoro-5-nitrobenzaldehyde. We will delve into the mechanistic nuances dictated by the substrate's unique electronic properties, offer detailed, field-proven protocols, and discuss critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Considerations for an Electron-Deficient Benzaldehyde

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl group of an aldehyde or ketone.[5][6] This initial attack forms a betaine intermediate, which subsequently collapses to an oxaphosphetane ring.[1][6] The decomposition of this four-membered ring intermediate yields the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[6]

The stereoselectivity of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is primarily determined by the nature of the phosphorus ylide.[1]

-

Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, which delocalizes the negative charge and increases their stability. Reactions with stabilized ylides are generally reversible in the initial steps, allowing for thermodynamic control and favoring the formation of the more stable (E)-alkene.[1]

-

Unstabilized Ylides: These ylides bear alkyl or aryl groups on the carbanionic carbon and are more reactive. The reaction is typically under kinetic control, leading predominantly to the formation of the less stable (Z)-alkene.[1]

For a highly electron-deficient aldehyde like 2,4-Difluoro-5-nitrobenzaldehyde, the enhanced reactivity of the carbonyl group can influence the reaction pathway and stereochemical outcome. The strong electron-withdrawing nature of the substituents can also affect the stability of the betaine and oxaphosphetane intermediates.

Experimental Protocols

This section outlines a detailed protocol for the Wittig reaction of 2,4-Difluoro-5-nitrobenzaldehyde with a representative stabilized ylide, (Triphenylphosphoranylidene)acetonitrile, to yield (E)-3-(2,4-Difluoro-5-nitrophenyl)acrylonitrile.

Diagram of the Experimental Workflow

Caption: Workflow for the Wittig reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 2,4-Difluoro-5-nitrobenzaldehyde | 162558-37-4 | 187.09 | Store in a cool, dry place. |

| (Cyanomethyl)triphenylphosphonium chloride | 5639-44-1 | 337.78 | Hygroscopic, store under inert atmosphere. |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Highly reactive, handle with care. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Use freshly distilled or from a solvent purification system. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction and chromatography. |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | For quenching the reaction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying the organic phase. |

| Silica Gel (for column chromatography) | 7631-86-9 | - | 230-400 mesh. |

Step-by-Step Protocol

-

Preparation of the Ylide (in situ):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add (Cyanomethyl)triphenylphosphonium chloride (1.1 equivalents).

-

Suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve 2,4-Difluoro-5-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the ylide solution back to 0 °C.

-

Add the solution of 2,4-Difluoro-5-nitrobenzaldehyde dropwise to the ylide solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under UV light. The product is expected to be a new, less polar spot compared to the starting aldehyde.

-

-

Work-up:

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.[7]

-

A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective in separating the product from the triphenylphosphine oxide byproduct.

-

An alternative method to remove the bulk of the triphenylphosphine oxide is to triturate the crude solid with a solvent in which the product is sparingly soluble but the oxide is more soluble (e.g., diethyl ether or a mixture of hexanes and ethyl acetate). Another approach involves the precipitation of the triphenylphosphine oxide as a complex with zinc chloride.

-

Characterization

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Key Parameters and Optimization

The success of the Wittig reaction with 2,4-Difluoro-5-nitrobenzaldehyde hinges on the careful control of several key parameters.

| Parameter | Recommended Conditions | Rationale and Impact on the Reaction |

| Ylide Type | Stabilized or semi-stabilized ylides | For electron-deficient aldehydes, stabilized ylides generally provide good yields of the (E)-alkene.[1] The use of unstabilized ylides may lead to a mixture of (E) and (Z) isomers.[1] |

| Base | NaH, K₂CO₃, DBU | The choice of base depends on the pKa of the phosphonium salt. For salts with acidic α-protons (as with stabilized ylides), weaker bases like potassium carbonate can be sufficient. For less acidic protons, stronger bases like sodium hydride are required.[4] |

| Solvent | Anhydrous THF, CH₂Cl₂, Toluene | Aprotic, anhydrous solvents are crucial to prevent the quenching of the ylide.[4] The choice of solvent can also influence the stereoselectivity of the reaction. |

| Temperature | 0 °C to room temperature | The initial ylide formation is often performed at 0 °C to control the exothermicity. The Wittig reaction itself can typically be run at room temperature. For highly reactive substrates, lower temperatures may be employed to improve selectivity. |

| Reaction Time | 2-12 hours | Reaction times are dependent on the reactivity of the ylide and the aldehyde. Monitoring by TLC is essential to determine the point of completion.[8] |

Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

For a highly stereoselective synthesis of the (E)-alkene, the Horner-Wadsworth-Emmons (HWE) reaction serves as an excellent alternative to the traditional Wittig reaction.[9][10] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide.[9] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying the purification process.[9]

HWE Reaction Workflow

Caption: Workflow for the HWE reaction.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | Incomplete ylide formation (inactive base, wet solvent/reagents). | Ensure all glassware is flame-dried, use freshly opened or distilled anhydrous solvents, and verify the activity of the base. |

| Low reactivity of the ylide. | Consider using a stronger base or a more reactive phosphonium salt. | |

| Formation of a mixture of (E) and (Z) isomers | Use of a semi-stabilized or unstabilized ylide. | For (E)-selectivity, use a stabilized ylide or consider the HWE reaction. For (Z)-selectivity with unstabilized ylides, salt-free conditions are often preferred. |

| Reaction conditions favoring equilibration. | Adjust the temperature and solvent. | |

| Difficulty in removing triphenylphosphine oxide | Co-elution during column chromatography. | Optimize the chromatography conditions (solvent system, gradient). Consider alternative purification methods like trituration or precipitation with ZnCl₂. |

Conclusion

The Wittig reaction of 2,4-Difluoro-5-nitrobenzaldehyde is a highly effective method for the synthesis of corresponding stilbene derivatives, which are valuable intermediates in medicinal chemistry and materials science. The electron-deficient nature of the aldehyde facilitates a smooth reaction, often leading to high yields. By carefully selecting the appropriate ylide and optimizing the reaction conditions, researchers can achieve the desired stereochemical outcome. For enhanced (E)-selectivity and simplified purification, the Horner-Wadsworth-Emmons reaction presents a compelling alternative. The protocols and guidelines presented in this application note are designed to provide a solid foundation for the successful implementation of these powerful olefination reactions in your research and development endeavors.

References

-

Ashenhurst, J. (2018). Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

-

Wintersteen, S., Jr., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]

-

(2023). Wittig Reaction. Chemistry LibreTexts. [Link]

-

(2014). Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]

-

Rodrigues, T., Lopes, F., & Moreira, R. (2012). Microwave-Assisted Wittig Reaction of Semistabilized Nitro-Substituted Benzyltriphenyl-Phosphorous Ylides with Aldehydes in Phase-Transfer Conditions. Synthetic Communications, 42(5), 747–755. [Link]

-

Thiemann, T. (2007). Solventless Wittig olefination with fluorinated benzaldehydes. Journal of Chemical Research, 2007(6), 347-349. [Link]

-

(n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. [Link]

-

(n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

(n.d.). 1 Stilbenes Preparation and Analysis. Wiley-VCH. [Link]

-

(n.d.). Wittig reaction. Wikipedia. [Link]

-